![molecular formula C19H15ClN2O4S B2447130 (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone CAS No. 1396856-98-6](/img/structure/B2447130.png)
(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone
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Overview
Description
Compounds containing the benzo[d]thiazol-2-yl group are known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, and anticancer properties . They are also used in various fields such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a benzo[d]thiazol-2-yl group with other functional groups . For example, a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated to find novel quorum sensing inhibitors .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Research has demonstrated that the active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) significantly inhibits the proliferation of cancer cells such as A431 (epidermoid carcinoma), A549, and H1299 (non-small cell lung cancer) .
- B7 also exhibits pro-apoptotic effects and induces cell cycle arrest in A549 and A431 cells .
- The same compound B7 inhibits the expression of inflammatory factors IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7) .
- In the LasB system, compounds related to our target molecule (3, 6, and 7) exhibit promising quorum-sensing inhibition .
- Although not directly related to our compound, benzothiazole derivatives have shown antibacterial activity .
- While our compound is not a classic NSAID, its structural features warrant investigation in this context .
Anticancer Activity
Anti-Inflammatory Properties
Quorum-Sensing Inhibition
Antibacterial Potential
Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs
Cytotoxicity and Antitumor Effects
Future Directions
The discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is described .
properties
IUPAC Name |
[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S/c20-13-2-1-3-16-17(13)21-19(27-16)26-12-9-22(10-12)18(23)11-4-5-14-15(8-11)25-7-6-24-14/h1-5,8,12H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWBAIWTADGURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N3CC(C3)OC4=NC5=C(S4)C=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone |
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